molecular formula C15H17NO3S B13449614 [3-(1-aminoethyl)phenyl] 4-methylbenzenesulfonate

[3-(1-aminoethyl)phenyl] 4-methylbenzenesulfonate

Cat. No.: B13449614
M. Wt: 291.4 g/mol
InChI Key: OBTLCMGVYRXEPQ-UHFFFAOYSA-N
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Description

[3-(1-aminoethyl)phenyl] 4-methylbenzenesulfonate is an organic compound that features both an amino group and a sulfonate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(1-aminoethyl)phenyl] 4-methylbenzenesulfonate typically involves the reaction of 3-(1-aminoethyl)phenol with 4-methylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, leading to a more consistent product quality.

Chemical Reactions Analysis

Types of Reactions

[3-(1-aminoethyl)phenyl] 4-methylbenzenesulfonate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitro group.

    Reduction: The sulfonate ester can be reduced to a sulfonic acid.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.

Major Products

    Oxidation: Formation of 3-(1-nitroethyl)phenyl 4-methylbenzenesulfonate.

    Reduction: Formation of 3-(1-aminoethyl)phenyl 4-methylbenzenesulfonic acid.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

[3-(1-aminoethyl)phenyl] 4-methylbenzenesulfonate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes or receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of [3-(1-aminoethyl)phenyl] 4-methylbenzenesulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds or electrostatic interactions with the active sites of enzymes, leading to inhibition or activation of their activity. The sulfonate ester group can enhance the compound’s solubility and stability, facilitating its transport and distribution within biological systems.

Comparison with Similar Compounds

Similar Compounds

  • [3-(1-aminoethyl)phenyl] 4-methylbenzenesulfonic acid
  • [3-(1-nitroethyl)phenyl] 4-methylbenzenesulfonate
  • [3-(1-aminoethyl)phenyl] 4-chlorobenzenesulfonate

Uniqueness

[3-(1-aminoethyl)phenyl] 4-methylbenzenesulfonate is unique due to the presence of both an amino group and a sulfonate ester, which confer distinct chemical reactivity and biological activity. This dual functionality allows for a wide range of applications and makes it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C15H17NO3S

Molecular Weight

291.4 g/mol

IUPAC Name

[3-(1-aminoethyl)phenyl] 4-methylbenzenesulfonate

InChI

InChI=1S/C15H17NO3S/c1-11-6-8-15(9-7-11)20(17,18)19-14-5-3-4-13(10-14)12(2)16/h3-10,12H,16H2,1-2H3

InChI Key

OBTLCMGVYRXEPQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC(=C2)C(C)N

Origin of Product

United States

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